

Application Notes and Protocols: Nickel-Catalyzed Amination of 2-Chloropyridine

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Compound of Interest		
Compound Name:	2-Chloropyridine	
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The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amine moieties are prevalent in a vast array of therapeutic agents. The nickel-catalyzed amination of **2-chloropyridine** offers a cost-effective and highly efficient alternative to traditional palladium-catalyzed methods for synthesizing 2-aminopyridine derivatives, which are key building blocks in drug discovery. This document provides detailed application notes and experimental protocols for this important transformation.

Introduction

Aryl chlorides, including **2-chloropyridine**, are often more economical and widely available than their bromide or iodide counterparts. Nickel catalysis has emerged as a powerful tool for activating the relatively inert C-Cl bond, enabling efficient cross-coupling reactions.[1][2] Various nickel catalyst systems have been developed, demonstrating broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis.[3][4][5] These reactions are crucial for accessing a diverse range of 2-aminopyridine derivatives, which are integral to numerous pharmaceutical compounds.

Catalytic Systems and Reaction Conditions

Several nickel-based catalytic systems have proven effective for the amination of **2-chloropyridine** and other aryl chlorides. The choice of catalyst, ligand, base, and solvent is



critical for achieving high yields and reaction efficiency.

A common approach involves the use of a Ni(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in combination with a suitable ligand.[1] Alternatively, airstable Ni(II) precatalysts like (DPPF)NiCl₂ or NiCl₂(DME) can be employed, which are often more convenient for laboratory use.[2][3][4][5]

Key Components of the Catalytic System:

- Nickel Precursor: Ni(COD)₂ (a Ni(0) source) or air-stable Ni(II) sources like NiCl₂(DME) and (DPPF)NiCl₂.[1][2][3]
- Ligands: Phosphine ligands are crucial for the catalytic cycle. Commonly used ligands include 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 1,10-phenanthroline.[1] For challenging couplings, sterically hindered N-heterocyclic carbene (NHC) ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) can be effective.[6] Josiphos-type ligands have also been successfully employed.[7][8][9]
- Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[1]
- Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and 2-methyltetrahydrofuran (2-MeTHF) are frequently used.[1][3][4][5] Pyridine can also be used as a solvent, particularly with the 1,10-phenanthroline ligand.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative quantitative data for the nickel-catalyzed amination of aryl chlorides, including chloropyridine derivatives, with various amines. This allows for a direct comparison of different catalytic systems and their efficiencies.



Entry	Aryl Chlori de	Amine	Cataly st Syste m	Base	Solven t	Temp (°C)	Yield (%)	Refere nce
1	4- Chlorot oluene	N- Methyla niline	2 mol% Ni(COD) ₂ / 4 mol% DPPF	NaOtBu	Toluene	100	80	[1]
2	2- Chlorop yridine	Dibenzy lamine	5 mol% Ni(COD) ₂ / 10 mol% DPPF	NaOtBu	Toluene	100	85	[1]
3	2- Chlorop yridine	Indoline	5 mol% Ni(COD)2 / 10 mol% 1,10- phenant hroline	NaOtBu	Pyridine	100	82	[1]
4	4- Chloroa nisole	Morphol ine	5 mol% NiCl ₂ (D ME) / 7.5 mol% SIPr·H CI	NaOtBu	2- MeTHF	100	95	[6]



5	3- Chlorop yridine	Morphol ine	5 mol% NiCl ₂ (D ME) / 7.5 mol% SIPr·H CI	NaOtBu	2- MeTHF	100	85	[6]
6	2- Chloroq uinoline	Morphol ine	3 mol% NiCl ₂ (D ME) / 4.5 mol% SIPr·H CI	NaOtBu	2- MeTHF	100	94 (gram- scale)	[3][4]

Experimental Protocols

Below are detailed methodologies for two key experimental setups for the nickel-catalyzed amination of **2-chloropyridine**.

Protocol 1: Amination using Ni(COD)₂ with DPPF Ligand

This protocol is adapted from literature procedures for the amination of aryl chlorides.[1]

Materials:

- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
- 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
- Sodium tert-butoxide (NaOtBu)
- 2-Chloropyridine
- Amine (e.g., Dibenzylamine)
- Anhydrous Toluene



- Schlenk tube or sealed vial
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Preparation: In a glovebox, charge a sealable Schlenk tube with Ni(COD)₂ (0.05 mmol, 5 mol%), DPPF (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol).
- Reagent Addition: Add anhydrous toluene (1 mL) to the tube. Then, add the 2-chloropyridine (1.0 mmol) followed by the amine (1.2 mmol). Add additional toluene (3 mL) to achieve the desired concentration.
- Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
- Monitoring: Stir the reaction mixture and monitor its progress by GC or TLC until the starting
 2-chloropyridine has been consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether, 10 mL), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

Protocol 2: Amination using Air-Stable NiCl₂(DME) with SIPr-HCl Ligand

This protocol utilizes an air-stable Ni(II) precatalyst, offering greater operational simplicity.[6]

Materials:

- Nickel(II) chloride dimethoxyethane complex [NiCl₂(DME)]
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
- Sodium tert-butoxide (NaOtBu)



- Phenylboronic acid pinacol ester (PhBPin) as a reductant
- 2-Chloropyridine
- Amine (e.g., Morpholine)
- Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
- · Oven-dried vial with a stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Preparation: To an oven-dried vial under an inert atmosphere, add NiCl₂(DME) (0.05 mmol, 5 mol%), SIPr·HCl (0.075 mmol, 7.5 mol%), sodium tert-butoxide (2.0 mmol), and phenylboronic acid pinacol ester (1.2 mmol).
- Reagent Addition: Add the 2-chloropyridine (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by anhydrous 2-MeTHF (2.0 mL).
- Reaction: Seal the vial and place it in a preheated aluminum heating block at 100 °C.
- Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by GC or LC-MS.
- Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the final product.

Mandatory Visualizations Catalytic Cycle for Nickel-Catalyzed Amination

The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed amination of an aryl chloride. The cycle involves the oxidative addition of the aryl chloride to a



Ni(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active Ni(0) catalyst.[7]



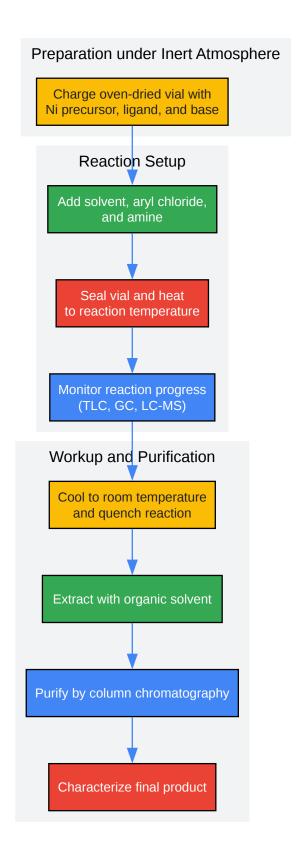
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Caption: Proposed catalytic cycle for nickel-catalyzed C-N cross-coupling.

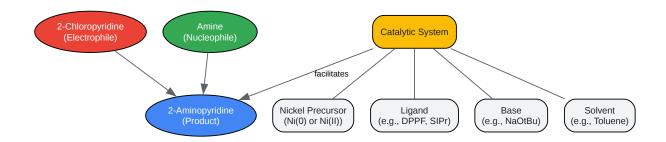
General Experimental Workflow

The logical flow for setting up a nickel-catalyzed amination reaction is depicted below. This workflow emphasizes the importance of an inert atmosphere and anhydrous conditions for successful and reproducible results.









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